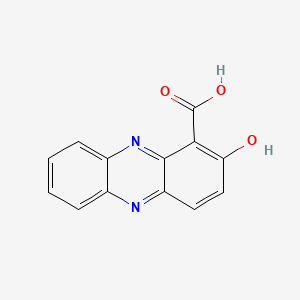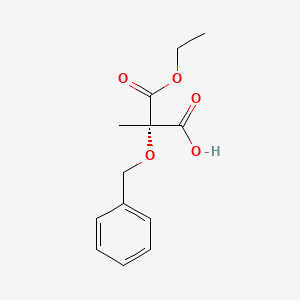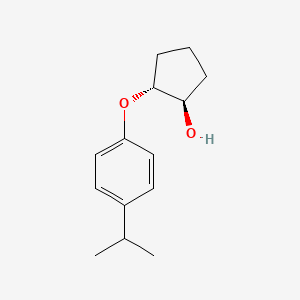
2-Hydroxyphenazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenazine-1-carboxylic acid is a phenazine derivative known for its significant biological activities. This compound is produced by various strains of Pseudomonas, particularly Pseudomonas chlororaphis. It has been studied for its role in promoting extracellular DNA release and altering biofilm structures . The compound exhibits strong antimicrobial properties, making it a valuable subject in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenazine-1-carboxylic acid is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzO. This conversion requires NADP(H) and Fe3+ as cofactors, with an optimal temperature of 28°C . The reaction follows first-order kinetics and can occur without enzymatic involvement under certain conditions .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas chlororaphis strains. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the phenazine biosynthesis gene cluster . The addition of exogenous precursors and optimization of fermentation conditions have also been explored to increase production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyphenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of phenazine-1-carboxylic acid to this compound is an oxidation reaction catalyzed by PhzO .
Common Reagents and Conditions:
Oxidation: NADP(H) and Fe3+ are essential for the oxidation of phenazine-1-carboxylic acid to this compound.
Reduction: Specific reducing agents and conditions for the reduction of this compound have not been extensively studied.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to the formation of other phenazine derivatives, depending on the conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyphenazine-1-carboxylic acid involves its interaction with microbial cells. The compound promotes the release of extracellular DNA, which is essential for biofilm formation and maintenance . This process is partly due to cell autolysis resulting from pyocin production and release . The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, leading to oxidative stress in target cells .
Comparación Con Compuestos Similares
2-Hydroxyphenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:
Phenazine-1-carboxylic acid: The precursor for this compound, known for its antimicrobial properties.
2-Hydroxyphenazine: Another phenazine derivative with broad-spectrum antifungal activity.
Phenazine-1-carboxamide:
Compared to these compounds, this compound exhibits unique properties, such as promoting extracellular DNA release and altering biofilm structures, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
4075-25-6 |
|---|---|
Fórmula molecular |
C13H8N2O3 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-hydroxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-10-6-5-9-12(11(10)13(17)18)15-8-4-2-1-3-7(8)14-9/h1-6,16H,(H,17,18) |
Clave InChI |
GXLWPTUCVZRTBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)


![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)



![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
